

Application Notes and Protocols: PLP (178-191) Induced EAE in C57BL/6 Mice

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Compound of Interest

Compound Name: *Myelin proteolipid protein (178-191)*

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This document provides a comprehensive guide to inducing Experimental Autoimmune Encephalomyelitis (EAE) in C57BL/6 mice using the proteolipid protein peptide 178-191 (PLP 178-191). EAE is a widely used animal model for studying the pathogenesis of multiple sclerosis (MS) and for evaluating potential therapeutic interventions. The C57BL/6 strain develops a chronic-progressive form of EAE, which mimics certain aspects of human MS.^[1]

Introduction

Experimental Autoimmune Encephalomyelitis (EAE) is a CD4+ T cell-mediated autoimmune disease characterized by inflammation and demyelination in the central nervous system (CNS), leading to progressive paralysis.^[1] The induction of EAE with specific myelin peptides allows for the investigation of the cellular and molecular mechanisms underlying autoimmune neuroinflammation. The PLP 178-191 peptide is a known encephalitogenic epitope in the C57BL/6 mouse strain.^{[2][3]} This model is invaluable for studying disease pathogenesis and for the preclinical assessment of novel therapeutics for MS.

Data Presentation

Table 1: Typical Disease Course and Clinical Parameters for PLP (178-191) Induced EAE in C57BL/6 Mice

Parameter	Expected Outcome	Reference
Antigen Dose	100-200 μ g/mouse	[3][4]
Adjuvant	Complete Freund's Adjuvant (CFA) with Mycobacterium tuberculosis H37Ra	[1][5]
Pertussis Toxin (PTX) Dose	200-250 ng/mouse	[1][4]
PTX Administration	Intraperitoneally (i.p.) on day 0 and day 2 post-immunization	[4][6]
Disease Onset	Typically 10-16 days post-immunization	[3]
Peak of Disease	Approximately 16-25 days post-immunization	[3]
Disease Course	Chronic-progressive	[1]
Expected Incidence	>80%	[1]
Maximum Mean Clinical Score	2.5 - 3.5	[7]

Table 2: Clinical Scoring Criteria for EAE in Mice

Score	Clinical Signs
0	No clinical signs
1	Limp tail
2	Hind limb weakness or paresis
3	Complete hind limb paralysis
4	Hind limb and forelimb paralysis
5	Moribund or dead

Experimental Protocols

EAE Induction by Active Immunization with PLP (178-191)

Materials:

- Female C57BL/6 mice, 8-12 weeks old
- PLP (178-191) peptide (synthesis grade)
- Complete Freund's Adjuvant (CFA) containing *Mycobacterium tuberculosis* H37Ra (4 mg/mL)
- Pertussis toxin (PTX)
- Phosphate-buffered saline (PBS), sterile
- Syringes and needles (27G and 30G)

Procedure:

- Antigen Emulsion Preparation:
 - Reconstitute the PLP (178-191) peptide in sterile PBS to a final concentration of 2 mg/mL.
 - Prepare a 1:1 emulsion of the peptide solution and CFA. To do this, draw equal volumes of the peptide solution and CFA into two separate syringes connected by a Luer lock.
 - Force the mixture back and forth between the syringes until a stable, thick white emulsion is formed. A drop of the emulsion should not disperse when placed in water.
 - Keep the emulsion on ice to maintain its stability.
- Immunization (Day 0):
 - Anesthetize the mice according to approved institutional protocols.

- Inject 100 μ L of the emulsion subcutaneously (s.c.) into two sites on the flank of each mouse (50 μ L per site). This delivers a total of 100 μ g of PLP (178-191) peptide.
- Administer 200-250 ng of pertussis toxin in 100 μ L of PBS via intraperitoneal (i.p.) injection.[4][6]
- Pertussis Toxin Boost (Day 2):
 - Administer a second i.p. injection of 200-250 ng of pertussis toxin in 100 μ L of PBS.[4][6]
- Clinical Monitoring:
 - Beginning on day 7 post-immunization, monitor the mice daily for clinical signs of EAE.
 - Weigh the mice and record their clinical scores according to Table 2.
 - Provide supportive care (e.g., moistened food on the cage floor) for severely paralyzed animals.

Spleen Cell Proliferation Assay

This assay is used to assess the antigen-specific T cell response.

Materials:

- Spleens from EAE and control mice
- RPMI-1640 medium supplemented with 10% FBS, L-glutamine, and antibiotics
- PLP (178-191) peptide
- Concanavalin A (ConA) as a positive control
- [3 H]-Thymidine or a non-radioactive proliferation assay kit (e.g., BrdU)
- 96-well cell culture plates

Procedure:

- Spleen Cell Isolation:
 - At a desired time point post-immunization (e.g., peak of disease), euthanize the mice and aseptically remove the spleens.
 - Prepare single-cell suspensions by gently grinding the spleens between two frosted glass slides or using a cell strainer.
 - Lyse red blood cells using an ACK lysis buffer.
 - Wash the cells with RPMI medium and resuspend to a final concentration of 2×10^6 cells/mL.
- Cell Culture:
 - Plate 100 μ L of the cell suspension (2×10^5 cells) into each well of a 96-well plate.
 - Add 100 μ L of medium containing PLP (178-191) peptide (final concentration 10 μ g/mL), ConA (final concentration 2.5 μ g/mL), or medium alone (negative control) to triplicate wells.
 - Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 72 hours.
- Proliferation Measurement:
 - For the final 18 hours of incubation, add 1 μ Ci of [³H]-Thymidine to each well.
 - Harvest the cells onto filter mats using a cell harvester and measure thymidine incorporation using a scintillation counter.
 - Alternatively, use a non-radioactive method like BrdU incorporation according to the manufacturer's instructions.
 - The results are typically expressed as a stimulation index (SI), which is the mean counts per minute (CPM) of antigen-stimulated wells divided by the mean CPM of unstimulated wells.[8]

Cytokine Analysis from CNS Tissue

This protocol outlines the measurement of cytokine levels in the spinal cord.

Materials:

- Spinal cords from EAE and control mice
- Homogenization buffer (e.g., RIPA buffer with protease inhibitors)
- ELISA kits for specific cytokines (e.g., IFN- γ , IL-17, IL-10)
- Microplate reader

Procedure:

- Tissue Collection and Homogenization:
 - At a specific time point during the disease course, euthanize the mice and perfuse with ice-cold PBS to remove blood from the tissues.
 - Carefully extract the spinal cord by flushing the spinal canal with PBS.
 - Snap-freeze the tissue in liquid nitrogen and store at -80°C until use.
 - Homogenize the spinal cord tissue in homogenization buffer on ice.
 - Centrifuge the homogenate at high speed (e.g., 14,000 rpm) for 15 minutes at 4°C.
 - Collect the supernatant containing the protein lysate.
- Cytokine Measurement:
 - Determine the total protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
 - Use commercial ELISA kits to measure the concentration of cytokines such as IFN- γ , IL-17A, IL-6, and IL-10 in the spinal cord lysates, following the manufacturer's instructions.^[9]
 - Cytokine levels are typically normalized to the total protein concentration and expressed as pg/mg of total protein.

Histopathology

This protocol is for assessing inflammation and demyelination in the CNS.

Materials:

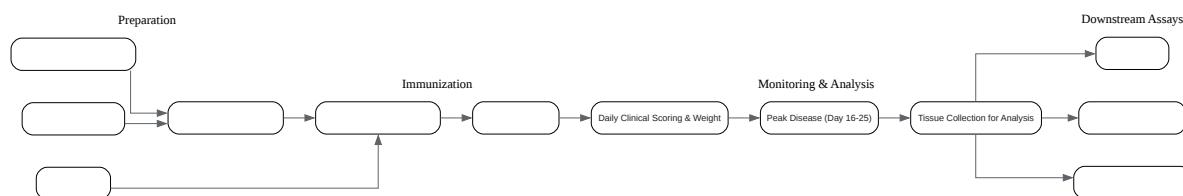
- Spinal cords from EAE and control mice
- 4% Paraformaldehyde (PFA) in PBS
- Ethanol series (70%, 90%, 100%)
- Xylene
- Paraffin wax
- Microtome
- Hematoxylin and Eosin (H&E) stain
- Luxol Fast Blue (LFB) stain

Procedure:

- **Tissue Fixation and Processing:**
 - Euthanize mice and perfuse with PBS followed by 4% PFA.
 - Dissect the spinal cord and post-fix in 4% PFA overnight at 4°C.
 - Process the tissue through a graded series of ethanol and xylene, and then embed in paraffin.
- **Sectioning and Staining:**
 - Cut 5-10 μ m thick sections using a microtome.
 - For assessment of inflammation, stain sections with H&E. Inflammatory infiltrates will appear as clusters of dark blue nuclei.

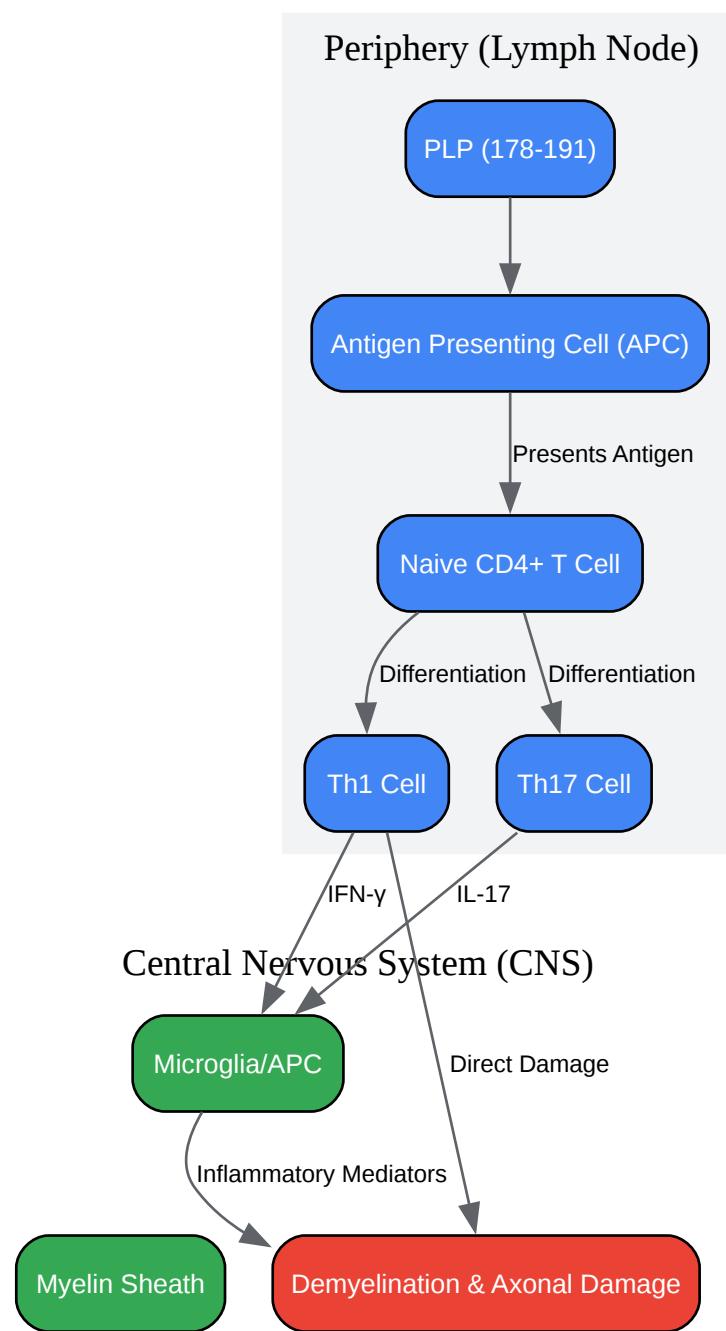
- For assessment of demyelination, stain sections with LFB, which stains myelin blue. Areas of demyelination will appear pale or pink.
- Microscopic Evaluation:
 - Examine the stained sections under a light microscope.
 - Score the degree of inflammation and demyelination semi-quantitatively. For example, a 0-4 scale can be used where 0 = no infiltration/demyelination, 1 = mild, 2 = moderate, 3 = severe, and 4 = very severe infiltration/demyelination.

Visualization of Workflows and Pathways



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Caption: Experimental workflow for PLP (178-191) induced EAE in C57BL/6 mice.



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